molecular formula C8H10N2O2 B158243 2-Amino-3-(pyridin-4-YL)propanoic acid CAS No. 1956-21-4

2-Amino-3-(pyridin-4-YL)propanoic acid

Cat. No. B158243
CAS RN: 1956-21-4
M. Wt: 166.18 g/mol
InChI Key: FQFVANSXYKWQOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-(pyridin-4-YL)propanoic acid involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-(pyridin-4-YL)propanoic acid is C8H10N2O2 . Its molecular weight is 166.18 g/mol . The InChI code is InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-(pyridin-4-YL)propanoic acid include a molecular weight of 166.18 g/mol , a XLogP3 of -2.6 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 3 .

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results or Outcomes : The results also vary based on the specific derivative and its use. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Para-Aminobenzoic Acid (PABA)

    • Scientific Field : Chemical Industry
    • Application Summary : PABA has extensive usage in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication. It is also used for the production of hair dyes and sunscreens due to its ability to absorb UV radiation .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of PABA. For example, in the production of hair dyes and sunscreens, PABA would be incorporated into the product formulation .
    • Results or Outcomes : The outcomes of using PABA in these applications would be the successful production of the desired products, such as folate, hair dyes, and sunscreens .
  • 3-Pyridinepropionic acid (PPA)

    • Scientific Field : Coordination Chemistry
    • Application Summary : PPA may be used in the preparation of new coordination polymers of Ag, Cu, and Zn .
    • Methods of Application : The specific methods of application or experimental procedures would involve the reaction of PPA with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH in the hydrothermal synthesis of coordination polymers .
    • Results or Outcomes : The outcomes of these reactions would be the successful synthesis of the desired coordination polymers .
  • High Nitrogen Containing Heterocyclic Systems
    • Scientific Field : Chemistry
    • Application Summary : High nitrogen containing heterocyclic systems have been attracting increasing interest because of their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific use of the high nitrogen containing heterocyclic system. For example, in the production of propellants, explosives, and pyrotechnics, these compounds would be incorporated into the product formulation .
    • Results or Outcomes : The outcomes of using high nitrogen containing heterocyclic systems in these applications would be the successful production of the desired products, such as propellants, explosives, and pyrotechnics .
  • 3-Pyridinepropionic acid (PPA)
    • Scientific Field : Coordination Chemistry
    • Application Summary : PPA may be used in the preparation of new coordination polymers of Ag, Cu, and Zn . It is commonly used as a ligand to make coordination polymers .
    • Methods of Application : The specific methods of application or experimental procedures would involve the reaction of PPA with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH in the hydrothermal synthesis of coordination polymers .
    • Results or Outcomes : The outcomes of these reactions would be the successful synthesis of the desired coordination polymers .

properties

IUPAC Name

2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902563
Record name NoName_3085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(pyridin-4-YL)propanoic acid

CAS RN

1956-21-4
Record name 4-Pyridylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Moussa, P Meffre, J Martinez, V Rolland - Amino acids, 2012 - Springer
Enantiomerically pure 2-, 3- or 4-pyridylalanine (pya) and 2-azatyrosine (azatyr) are known to present various biological activities. After incorporation into appropriate peptide sequences…
Number of citations: 2 link.springer.com
M Shu, R Yu, Y Zhang, J Wang, L Yang… - Medicinal …, 2013 - ingentaconnect.com
In this paper, VSTPV, was recruited as a novel set of structural and topological descriptors derived from principal component analysis (PCA) on 85 structural and topological variables of …
Number of citations: 20 www.ingentaconnect.com
Y Xie, M Wang, L Zhang, X Wu, X Yang… - Journal of Peptide …, 2016 - Wiley Online Library
A FGLamide allatostatin neuropeptide mimic (H17) is a potential insect growth regulator which inhibits the production of juvenile hormone by the corpora allata. To find more evidence to …
Number of citations: 3 onlinelibrary.wiley.com
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

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